An In-depth Technical Guide to the Chemical Properties of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
An In-depth Technical Guide to the Chemical Properties of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
This technical guide provides a comprehensive overview of the chemical properties of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and the constituent chemical moieties to present a robust profile for researchers, scientists, and drug development professionals.
Introduction and Molecular Structure
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is a unique molecule that integrates the structural features of 3-amino-1,2,4-triazole and a propanoic acid side chain. The 1,2,4-triazole ring is a well-known pharmacophore found in a variety of therapeutic agents, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer effects.[1] The propanoic acid moiety can influence the compound's solubility, pharmacokinetic profile, and potential for covalent modification. The specific linkage at the N1 position of the triazole ring is a key determinant of its three-dimensional structure and interaction with biological targets.
A hydrochloride salt of the title compound is also known, suggesting its basic character and the potential for forming stable salts.[2]
Caption: Molecular structure of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.
Physicochemical Properties
| Property | Value (Inferred) | Basis for Inference |
| Molecular Formula | C₅H₈N₄O₂ | |
| Molecular Weight | 156.14 g/mol | Based on the molecular formula.[3] |
| Melting Point | Likely a solid with a melting point >150 °C | 3-Amino-1H-1,2,4-triazole has a melting point of 150-153 °C. The addition of the propanoic acid chain would likely increase the melting point due to increased molecular weight and potential for hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents | 3-Amino-1H-1,2,4-triazole is highly soluble in water (280 g/L at 20°C).[4] The carboxylic acid group of the propanoic acid moiety will further enhance aqueous solubility, especially at neutral to basic pH. |
| pKa | Two pKa values are expected. One for the carboxylic acid (around 4-5) and one for the triazole ring system (potentially around 2-4 for protonation of the ring nitrogens and a higher pKa for the amino group). | Propanoic acid has a pKa of approximately 4.87. The electron-withdrawing nature of the triazole ring may slightly lower the pKa of the carboxylic acid. The amino group on the triazole ring will have a basic pKa. |
Spectral Data Analysis
While specific spectra for the title compound are not available, an analysis of the expected spectral characteristics can guide researchers in its identification and characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the propanoic acid chain and the triazole ring protons.
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Triazole Protons: A singlet corresponding to the C5-H of the triazole ring.
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Propanoic Acid Chain: Two methylene groups (-CH₂-) will appear as triplets, and the terminal carboxylic acid proton (-COOH) will be a broad singlet. The chemical shifts will be influenced by the adjacent triazole ring and carboxylic acid group.
For comparison, in a related compound, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, the methylene protons of the propanoic acid moiety appear as a multiplet between 5.14-5.23 ppm.[5]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Triazole Carbons: Two distinct signals for the C3 and C5 carbons of the triazole ring.
-
Propanoic Acid Carbons: Signals for the two methylene carbons and the carbonyl carbon of the carboxylic acid.
In a similar structure, (R)-2-Amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, the carbonyl carbon appears at 169.4 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups.
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-OH stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
-NH₂ stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]
-
C=N and C-N stretches: Absorptions in the fingerprint region (1400-1650 cm⁻¹) corresponding to the triazole ring.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ would be expected at m/z 157.07. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.
Synthesis and Reactivity
Proposed Synthesis
A plausible synthetic route to 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid would involve the N-alkylation of 3-amino-1,2,4-triazole with a suitable three-carbon synthon containing a carboxylic acid or a precursor group.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Hypothetical):
-
N-Alkylation: To a solution of 3-amino-1,2,4-triazole in a suitable polar aprotic solvent such as DMF, a base (e.g., sodium hydride) is added portion-wise at 0 °C.
-
After stirring for a short period, a solution of ethyl 3-bromopropanoate in the same solvent is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).
-
Purification: The final product is purified by recrystallization or column chromatography.
Causality: The use of a strong base like NaH is to deprotonate the triazole ring, making it a more potent nucleophile for the subsequent alkylation reaction. The ester form of the propanoic acid is used to avoid side reactions with the carboxylic acid group.
Reactivity Profile
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Acidity and Basicity: The molecule possesses both an acidic carboxylic acid group and basic amino and triazole nitrogen atoms. It will form salts with both acids and bases.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.[7]
-
Reactions of the Amino Group: The exocyclic amino group can be acylated, alkylated, or diazotized.
-
Reactions of the Triazole Ring: The triazole ring is generally stable but can undergo electrophilic substitution under certain conditions.
Potential Applications in Drug Development
The unique combination of the 3-amino-1,2,4-triazole pharmacophore and a propanoic acid linker suggests several potential applications in drug discovery and development.
-
Enzyme Inhibition: 3-Amino-1,2,4-triazole is a known inhibitor of several enzymes, including catalase and imidazoleglycerol-phosphate dehydratase.[8] The propanoic acid moiety could be used to introduce additional binding interactions or to modulate the pharmacokinetic properties of such inhibitors.
-
Anticancer Agents: Derivatives of 3-amino-1,2,4-triazole have been investigated as potential anticancer compounds.[9] The carboxylic acid group could be used as a handle for conjugation to targeting moieties or for improving tumor cell uptake.
-
Neurological Disorders: Triazole-containing amino acid derivatives have been explored as agonists for NMDA receptors, which are implicated in various neurological disorders.[5][10]
Conclusion
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be inferred from related structures. This guide provides a foundation for researchers to design synthetic routes, predict spectral characteristics, and explore the potential applications of this intriguing molecule in the field of medicinal chemistry. Further experimental validation of the properties outlined herein is warranted.
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